molecular formula C20H21F3N2O3 B244854 2-methoxy-3-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide

2-methoxy-3-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide

Cat. No. B244854
M. Wt: 394.4 g/mol
InChI Key: YNGWGAPYHLNWGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-3-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer.

Mechanism of Action

2-methoxy-3-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathways that promote the growth and survival of cancer cells. By blocking BTK activity, 2-methoxy-3-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide prevents the activation of downstream signaling pathways that are essential for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
2-methoxy-3-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has been shown to have potent anti-tumor activity in preclinical studies, both as a single agent and in combination with other cancer treatments. It has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-methoxy-3-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide for lab experiments is its potency and selectivity for BTK, which makes it a valuable tool for studying the role of BTK in cancer cell signaling pathways. However, one limitation of 2-methoxy-3-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide is that it may not be effective in all types of cancer, and its efficacy may depend on the specific genetic mutations present in the cancer cells.

Future Directions

There are several future directions for research on 2-methoxy-3-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide, including:
1. Investigating the potential use of 2-methoxy-3-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide in combination with other cancer treatments, such as chemotherapy and immunotherapy.
2. Studying the mechanisms of resistance to 2-methoxy-3-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide and developing strategies to overcome resistance.
3. Investigating the potential use of 2-methoxy-3-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide in other diseases, such as autoimmune disorders and inflammatory diseases.
4. Developing more potent and selective BTK inhibitors based on the structure of 2-methoxy-3-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide.
5. Studying the long-term safety and efficacy of 2-methoxy-3-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide in clinical trials.
In conclusion, 2-methoxy-3-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide is a promising small molecule inhibitor with potent anti-tumor activity and favorable pharmacokinetic properties. Its mechanism of action, biochemical and physiological effects, and potential future directions for research make it a valuable tool for studying cancer cell signaling pathways and developing new cancer treatments.

Synthesis Methods

2-methoxy-3-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide is synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction between 2-aminobenzamide and 3-methyl-4-nitrophenol to form 2-methoxy-3-methyl-N-(2-hydroxyphenyl)benzamide. This compound is then reacted with 2-(4-morpholinyl)-5-(trifluoromethyl)aniline to form the final product, 2-methoxy-3-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide.

Scientific Research Applications

2-methoxy-3-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential use as a treatment for various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to have potent anti-tumor activity in preclinical studies and has entered clinical trials for the treatment of lymphoma and solid tumors.

properties

Molecular Formula

C20H21F3N2O3

Molecular Weight

394.4 g/mol

IUPAC Name

2-methoxy-3-methyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C20H21F3N2O3/c1-13-4-3-5-15(18(13)27-2)19(26)24-16-12-14(20(21,22)23)6-7-17(16)25-8-10-28-11-9-25/h3-7,12H,8-11H2,1-2H3,(H,24,26)

InChI Key

YNGWGAPYHLNWGB-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1OC)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3)OC

Origin of Product

United States

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